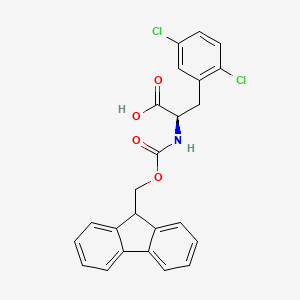

Fmoc-2,5-Dichloro-D-Phenylalanine

Description

Evolution and Significance of Unnatural Amino Acids in Expanding Peptide Chemical Space

The field of peptide science has been profoundly transformed by the introduction of unnatural amino acids (UAAs), which are amino acids not found among the 20 proteinogenic ones encoded by the standard genetic code. nih.govnih.gov Initially, peptide research was confined to the building blocks provided by nature. However, the ability to synthesize and incorporate UAAs has dramatically expanded the chemical space available for peptide design. sigmaaldrich.comnih.gov This expansion allows for the creation of peptides and peptidomimetics with enhanced properties and novel functionalities that are not accessible with the canonical amino acids alone. nih.govsigmaaldrich.com

The structural diversity offered by UAAs is virtually limitless, encompassing modifications to the side chain, the amino acid backbone, and stereochemistry. cpcscientific.com Researchers can introduce a wide array of functional groups, including halogens, alkyl groups, and aromatic systems, to fine-tune the physicochemical properties of a peptide. cpcscientific.com These modifications are instrumental in developing peptides with improved stability, target affinity, and bioavailability. sigmaaldrich.comspringernature.com The incorporation of UAAs has become a powerful strategy in drug discovery and protein engineering, enabling the systematic modulation of peptide structure to achieve desired biological activities. nih.govbitesizebio.com

Role of Halogenated Phenylalanine Derivatives in Modulating Molecular Interactions

Halogenation of the phenyl ring in phenylalanine derivatives is a powerful tool for modulating a peptide's molecular interactions and biological properties. nih.govresearchgate.net Introducing halogen atoms like chlorine, fluorine, or bromine can drastically alter the electronic and steric properties of the amino acid side chain. nih.gov This strategy is used to fine-tune hydrophobic and aromatic interactions, which are crucial driving forces in processes like protein folding and ligand-receptor binding. nih.govresearchgate.net

Research has shown a correlation between the hydrophobicity of halogenated phenylalanine residues and the aggregation kinetics of peptides. researchgate.netnih.gov Halogenation can also introduce the potential for halogen bonding, a non-covalent interaction between a halogen atom and an electron-rich atom, which can further stabilize specific peptide conformations or enhance binding to a biological target. nih.gov In drug discovery, halogenation can improve properties such as cell membrane permeability and target affinity. mdpi.com The systematic substitution of hydrogen with halogens on the phenyl ring provides a sophisticated method to probe and control the forces governing molecular recognition and self-assembly processes in peptides. nih.govresearchgate.netnih.gov

Contextualizing Fmoc-2,5-Dichloro-D-Phenylalanine as a Key Building Block for Academic Inquiry

This compound emerges as a quintessential building block for academic research by integrating the distinct advantages of its constituent parts. The fluorenylmethyloxycarbonyl (Fmoc) group is a standard base-labile protecting group for the amine function, making the amino acid perfectly suited for use in modern solid-phase peptide synthesis (SPPS). chemicalbook.comcam.ac.uknih.gov This allows for its straightforward and controlled incorporation into a desired peptide sequence.

The "D-Phenylalanine" core provides the inherent resistance to enzymatic degradation, a feature sought after for creating stable peptide probes and potential therapeutic leads. nih.gov The "2,5-Dichloro" substitution on the phenyl ring offers a means to precisely modulate the peptide's hydrophobicity and electronic properties, influencing its folding, stability, and intermolecular interactions. nih.govresearchgate.net

Therefore, this compound is not an end product itself, but a sophisticated tool for chemical biologists and medicinal chemists. It enables the rational design and synthesis of novel peptides where stability is enhanced, and specific molecular interactions can be engineered and studied. Its use allows researchers to systematically investigate structure-activity relationships and develop peptides with tailored properties for a wide range of applications in advanced chemical research.

| Property | Value (Fmoc-2,6-dichloro-L-phenylalanine) | Value (Fmoc-2-chloro-D-phenylalanine) |

|---|---|---|

| Molecular Formula | C24H19Cl2NO4 achemblock.com | C24H20ClNO4 nih.govpeptide.com |

| Molecular Weight | 456.32 g/mol achemblock.com | 421.9 g/mol nih.govpeptide.com |

| CAS Number | 1260615-94-8 achemblock.com | 205526-22-3 nih.govpeptide.com |

| Synonyms | N-Fmoc-2,6-dichloro-L-phenylalanine achemblock.com | Fmoc-D-Phe(2-Cl)-OH, N-Fmoc-2-chloro-D-phenylalanine nih.govpeptide.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H19Cl2NO4 |

|---|---|

Molecular Weight |

456.3 g/mol |

IUPAC Name |

(2R)-3-(2,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19Cl2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

InChI Key |

VKWVAMUOEUIASD-JOCHJYFZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CC(=C4)Cl)Cl)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 2,5 Dichloro D Phenylalanine and Analogous Halogenated D Phenylalanine Derivatives

Chemical Synthesis Routes to Chiral D-Phenylalanine Architectures

The construction of chiral D-phenylalanine derivatives, particularly those with specific halogenation patterns, requires a sophisticated and multi-step synthetic approach. Key to this process are methods for establishing the correct stereochemistry at the α-carbon and for the precise introduction of halogen atoms onto the aromatic ring.

Asymmetric Synthesis Strategies for Enantiopure D-Amino Acids

The generation of enantiomerically pure D-amino acids is a cornerstone of non-proteinogenic amino acid synthesis. Several powerful strategies have been developed to achieve this, broadly categorized into chemical and enzymatic methods. rsc.org

Chemical Methods: Chemical approaches often involve the resolution of racemic mixtures or the use of chiral auxiliaries and catalysts to direct stereoselective transformations. rsc.org The asymmetric Strecker reaction, for instance, can be employed to produce enantiopure α,α-disubstituted amino acids from aldehyde precursors with high diastereoselectivity. acs.org While effective, chemical methods can sometimes be costly and may result in lower yields due to racemization issues. rsc.org

Enzymatic Methods: Biocatalytic approaches offer a highly efficient and selective alternative for the synthesis of enantiopure D-amino acids. rsc.orgmdpi.com These methods operate under mild reaction conditions and often exhibit exceptional enantioselectivity. rsc.org Common enzymatic strategies include:

Transaminases: D-amino acid transaminases can catalyze the asymmetric synthesis of D-amino acids from α-keto acids with high enantiomeric excess (>99%) and yields (95-99%). mdpi.com

Hydantoinase Process: This industrial multi-enzymatic system utilizes a cascade of reactions involving hydantoin (B18101) racemase, D-hydantoinase, and D-carbamoylase to produce various D-amino acids with high yield and enantioselectivity. nih.gov

Kinetic Resolution: Enzymes like L-amino acid oxidase can be used to selectively deaminate the L-enantiomer from a racemic mixture, leaving the desired D-amino acid. nih.gov Dynamic kinetic resolution processes, which combine stereoselective hydrolysis with in-situ racemization of the starting material, offer a pathway to theoretically achieve a 100% yield of the desired enantiomer. researchgate.netnih.govasm.org

Phenylalanine Ammonia Lyases (PALs): These enzymes can catalyze the conversion of cinnamic acids to L-phenylalanines. nih.gov Through protein engineering and chemoenzymatic cascades, this process can be adapted for the synthesis of D-phenylalanine derivatives. nih.gov

| Enzymatic Method | Key Enzymes | Starting Materials | Product Characteristics |

| Transamination | D-amino acid transaminase | α-keto acids | >99% ee, 95-99% yield mdpi.com |

| Hydantoinase Process | Hydantoin racemase, D-hydantoinase, D-carbamoylase | D,L-hydantoins | High yield and enantioselectivity nih.gov |

| Kinetic Resolution | L-amino acid oxidase | Racemic amino acids | Enantiopure D-amino acid |

| Dynamic Kinetic Resolution | D-aminopeptidase, ACL racemase | Racemic amino acid amides | High yield of D-amino acid researchgate.netnih.gov |

| PAL-based Synthesis | Phenylalanine Ammonia Lyase (PAL) | Cinnamic acids | Enantiomerically enriched D-phenylalanines nih.gov |

Directed Halogenation Techniques for Aromatic Amino Acid Precursors

The regioselective introduction of halogen atoms onto the aromatic ring of phenylalanine and its derivatives is a significant synthetic challenge. Traditional electrophilic aromatic substitution reactions often yield mixtures of ortho- and para-substituted products. nih.gov To overcome this, directed halogenation techniques have been developed to achieve high regioselectivity.

One powerful approach is the use of a directing group to guide the halogenating agent to a specific position on the aromatic ring. Palladium-catalyzed C-H halogenation, directed by a native primary amine group, has been shown to be an efficient method for the ortho-selective halogenation (iodination, bromination, and chlorination) of phenylalanine derivatives. nih.govnih.govresearchgate.net This method avoids the need for cumbersome protecting groups and can be applied to both quaternary and tertiary amino acid derivatives. nih.govresearchgate.net

Another strategy involves the use of boronic acid precursors in an oxidative halodeboronation reaction. This method allows for the regioselective ortho-halogenation of N-aryl amides and ureas by harnessing the reactivity of the boron handle to direct the ipso-addition of the halogen. nih.gov

The chlorination of phenylalanine itself in aqueous solutions can lead to a variety of products, including phenylacetaldehyde, phenylacetonitrile, and chlorinated derivatives, with the product distribution being highly dependent on the reaction conditions such as pH and the chlorine-to-amino acid ratio. mdpi.comnih.govodu.edu

Fe(II)/α-ketoglutarate-dependent halogenases represent a biocatalytic approach for the regioselective halogenation of amino acids. princeton.edubiorxiv.org These enzymes can perform chlorination at unactivated C-H bonds with high specificity, offering a green and efficient alternative to chemical methods. princeton.edu

Stereoselective Approaches to 2,5-Dichloro-D-Phenylalanine Synthesis

The synthesis of 2,5-dichloro-D-phenylalanine requires a combination of the strategies discussed above. A plausible synthetic route would involve the following key steps:

Asymmetric Synthesis of a D-Phenylalanine Precursor: An enzymatic method, such as the use of a D-amino acid transaminase or a dynamic kinetic resolution process, would be employed to generate a suitable D-phenylalanine intermediate with high enantiopurity.

Directed Dichlorination: A directed halogenation strategy would then be applied to introduce the two chlorine atoms at the 2 and 5 positions of the aromatic ring. This might involve a multi-step process, potentially utilizing a combination of directing groups and halogenating agents to achieve the desired substitution pattern. The inherent directing effects of substituents on the aromatic ring would need to be carefully considered to control the regioselectivity of the chlorination steps.

Fmoc Protection: The final step would involve the protection of the α-amino group with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

Fmoc Protecting Group Chemistry in Non-Proteinogenic Amino Acid Synthesis

The Fmoc protecting group is a cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). numberanalytics.comgenscript.comwikipedia.org Its utility extends to the synthesis of peptides containing non-proteinogenic amino acids like 2,5-dichloro-D-phenylalanine.

Principles of Fmoc Protection and Selective Deprotection

Fmoc Protection: The Fmoc group is introduced onto the primary or secondary amine of an amino acid, forming a stable carbamate (B1207046) linkage. numberanalytics.com This is typically achieved by reacting the amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions or with Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate). numberanalytics.comtotal-synthesis.com The Fmoc group effectively masks the nucleophilicity of the amine, preventing it from participating in unwanted side reactions during subsequent synthetic steps, such as peptide coupling. springernature.comnih.govaltabioscience.com

Fmoc Deprotection: The key advantage of the Fmoc group is its lability under mild basic conditions. numberanalytics.comgenscript.comwikipedia.org The electron-withdrawing nature of the fluorene (B118485) ring system renders the proton on the β-carbon acidic. springernature.com Treatment with a weak base, most commonly a 20-50% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), leads to the abstraction of this acidic proton. genscript.comspringernature.compeptide.com This initiates a β-elimination reaction, releasing the free amine, carbon dioxide, and a reactive dibenzofulvene intermediate. springernature.compeptide.com The excess piperidine in the reaction mixture acts as a scavenger, trapping the dibenzofulvene to form a stable adduct, thereby preventing it from reacting with the newly deprotected amine. altabioscience.compeptide.com Alternative deprotection reagents, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-methylpiperidine, can be used in cases of difficult or sensitive sequences. iris-biotech.de

| Reagent | Conditions | Notes |

| Piperidine | 20-50% in DMF | Standard, efficient removal and scavenging of dibenzofulvene. genscript.comiris-biotech.de |

| DBU | In DMF, often with piperidine as a scavenger | Faster than piperidine, but can catalyze aspartimide formation. peptide.comiris-biotech.de |

| 4-Methylpiperidine | In DMF | As efficient as piperidine, not a controlled substance. iris-biotech.de |

Orthogonality Considerations in Multi-Step Synthesis Schemes

The concept of orthogonality is crucial in complex multi-step syntheses, such as the preparation of peptides containing modified amino acids. springernature.comiris-biotech.debiosynth.com Orthogonal protecting groups are those that can be selectively removed in any order under different chemical conditions. iris-biotech.de This allows for the precise and sequential unmasking of reactive functional groups without affecting other protected sites in the molecule. springernature.comnih.govnih.gov

The Fmoc/tBu (tert-butyl) protection scheme is a widely used example of an orthogonal system in SPPS. iris-biotech.debiosynth.com The Fmoc group, protecting the α-amino group, is base-labile (removed with piperidine), while the tBu group, often used to protect side-chain functionalities like carboxylic acids and hydroxyl groups, is acid-labile (removed with strong acids like trifluoroacetic acid, TFA). iris-biotech.de This orthogonality ensures that the α-amino group can be deprotected for peptide bond formation without disturbing the side-chain protecting groups, which are typically removed in the final step of the synthesis. iris-biotech.deuci.edu

In the context of synthesizing Fmoc-2,5-dichloro-D-phenylalanine, the Fmoc group serves as the temporary protecting group for the α-amine. If the synthesis were to be carried out on a solid support, the choice of resin and any side-chain protecting groups on other amino acids in a peptide sequence would need to be compatible with the Fmoc chemistry. The final cleavage of the peptide from the resin and removal of any acid-labile side-chain protecting groups would be achieved with a strong acid, leaving the dichlorinated phenyl ring intact. The stability of the Fmoc group to acidic conditions is a key feature of its orthogonality with acid-labile protecting groups. total-synthesis.comnih.gov

Derivatization Strategies Beyond Primary Synthesis of this compound

Once the primary synthesis and Fmoc protection of 2,5-dichloro-D-phenylalanine are complete, the resulting building block is ready for a variety of further chemical modifications and applications. These derivatization strategies primarily leverage the unique properties of the halogenated aromatic ring and the versatility of the Fmoc-protected amino acid in peptide synthesis.

The most prevalent application of this compound is its direct incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). In this context, the "derivatization" is the elongation of the peptide chain, where the dichlorophenylalanine residue is introduced to modulate the final peptide's properties. The process follows the standard Fmoc-SPPS cycle:

Fmoc Deprotection: The terminal Fmoc group on the resin-bound peptide is removed using a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). chempep.com This exposes a free amino group.

Coupling: The this compound is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to react with the newly exposed amino group, forming a new peptide bond. uci.eduresearchgate.net

Capping (Optional): Any unreacted amino groups can be capped, often with acetic anhydride, to prevent the formation of deletion sequences. chempep.com

Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins.

The presence of the 2,5-dichloro-phenyl moiety within the peptide chain is a strategic derivatization designed to alter the peptide's structure-activity relationship (SAR). chemimpex.com Halogenation can enhance hydrophobicity, introduce new electronic interactions, and restrict the conformational freedom of the side chain, potentially leading to increased metabolic stability or binding affinity. nih.govnih.gov

The chlorine atoms on the phenyl ring serve as reactive handles for post-synthetic modification using transition metal-catalyzed cross-coupling reactions. This strategy allows for the introduction of new functional groups onto the peptide after it has been synthesized.

Potential Cross-Coupling Reactions: While specific examples for 2,5-dichlorophenylalanine are not extensively detailed in the provided context, the principle is well-established for other halogenated aromatics. Reactions such as Suzuki, Stille, or Heck coupling could potentially be used to append new aryl, alkyl, or vinyl groups to the phenylalanine side chain.

Expansion of Chemical Diversity: The use of enzymatically obtained brominated compounds as building blocks for further derivatization via cross-coupling reactions to expand chemical diversity has been reported. mdpi.com This highlights the general applicability of using halogenated residues as platforms for further diversification.

Another derivatization approach involves the chemical or enzymatic modification of the halogenated ring itself or the broader amino acid structure.

Enzymatic Halogenation: Promiscuous halogenase enzymes have been shown to accept various phenolic compounds as substrates, suggesting that already halogenated rings could potentially be further modified enzymatically. mdpi.com

Halogen-Deuterium Exchange: A facile derivatization is the exchange of a halogen atom for a deuterium (B1214612) atom. This is often catalyzed by palladium on carbon (Pd/C) and is a valuable technique for introducing isotopic labels into peptides for analytical or metabolic studies without significantly altering the steric profile of the residue. researchgate.net

The strategic placement of halogens on the phenylalanine ring is a powerful method to control the supramolecular organization of peptides. The altered electronic and steric properties influence non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are critical for self-assembly processes.

Modulation of Self-Assembly: Halogenation has been shown to be an effective strategy to tailor the self-organization of dipeptides. acs.org The presence of halogens can influence the packing of peptides into higher-order structures like nanotubes or amphipathic layers. acs.org

Tuning Hydrophobicity: The introduction of chlorine atoms increases the hydrophobicity of the phenylalanine side chain. This change can significantly affect the aggregation kinetics and morphology of amyloid-forming peptides, demonstrating how derivatization through halogenation can control fibril formation. nih.gov

Below is a summary of the derivatization strategies.

| Derivatization Strategy | Description | Purpose |

| Peptide Chain Elongation (SPPS) | Incorporation of the Fmoc-amino acid into a growing peptide chain using standard solid-phase synthesis protocols. chempep.comchemimpex.com | To introduce the unique properties of the dichlorinated residue into a target peptide, thereby modifying its biological or physical characteristics. |

| Post-Synthetic Cross-Coupling | Use of the chlorine atoms as handles for transition metal-catalyzed reactions (e.g., Suzuki, Heck) to attach new functional groups. mdpi.com | To create novel peptide analogues with expanded chemical diversity and functionality after the main peptide backbone is assembled. |

| Halogen-Deuterium Exchange | Replacement of a chlorine atom with a deuterium atom, often catalyzed by Pd/C. researchgate.net | To introduce a stable isotopic label for use in mass spectrometry-based quantification, metabolic tracking, or structural NMR studies. |

| Modulation of Supramolecular Assembly | Utilizing the electronic and hydrophobic effects of the halogens to direct the self-assembly of peptides into specific nanostructures. nih.govacs.org | To design and control the formation of peptide-based biomaterials, such as hydrogels, with tailored properties. |

Strategic Incorporation of Fmoc 2,5 Dichloro D Phenylalanine into Peptidic Systems

Solid-Phase Peptide Synthesis (SPPS) Paradigms

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. wikipedia.orgnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.orgnih.gov This approach simplifies the purification process as excess reagents and byproducts can be washed away by simple filtration. nih.gov

The most widely used chemistry in SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. altabioscience.comresearchgate.net This method utilizes the base-labile Fmoc group to protect the α-amino group of the incoming amino acid. altabioscience.com The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid, typically using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), to expose a free amine. altabioscience.comuci.edunih.gov

Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent reaction with the free amine on the resin to form a peptide bond. nih.gov

Washing: Thorough washing of the resin to remove excess reagents and byproducts. nih.gov

This cycle is repeated until the desired peptide sequence is assembled. researchgate.net The integration of D-amino acids, such as 2,5-Dichloro-D-Phenylalanine, follows the same general protocol. The corresponding Fmoc-protected D-amino acid, in this case, Fmoc-2,5-Dichloro-D-Phenylalanine, is used as the building block in the appropriate coupling step. The use of D-amino acids can confer resistance to enzymatic degradation and can be crucial for inducing specific secondary structures. researchgate.net

Table 1: Standard Fmoc-SPPS Cycle

| Step | Reagents/Solvents | Purpose |

|---|---|---|

| Swelling | Dimethylformamide (DMF) | Prepares the resin for synthesis by making active sites accessible. nih.gov |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. altabioscience.comuci.edunih.gov |

| Washing | DMF, Dichloromethane (DCM), Methanol (MeOH) | Removes residual piperidine and byproducts. nih.govdu.ac.in |

| Coupling | Fmoc-amino acid, Coupling reagents (e.g., HBTU/HOBt/DIPEA), DMF | Forms the new peptide bond. nih.gov |

This interactive table summarizes the key steps in a typical Fmoc-SPPS cycle.

The incorporation of sterically hindered or electron-deficient amino acids like halogenated phenylalanines can present challenges. The bulky chlorine atoms on the phenyl ring of 2,5-Dichloro-D-Phenylalanine can slow down the coupling reaction. To achieve high coupling efficiency, several strategies can be employed:

Choice of Coupling Reagents: Powerful coupling reagents are often necessary. A common and effective combination is 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a tertiary base like N,N-diisopropylethylamine (DIPEA). nih.gov Other potent reagents include HATU and PyAOP. uzh.ch

Extended Reaction Times: Increasing the coupling time can help drive the reaction to completion. uzh.ch

Double Coupling: If a single coupling cycle proves insufficient, repeating the coupling step with a fresh portion of activated amino acid can be effective.

Monitoring Reaction Completion: The completeness of both coupling and deprotection steps should be monitored. The Kaiser test (ninhydrin test) is a common method to detect free primary amines after coupling. iris-biotech.de A positive test indicates an incomplete reaction. The release of the fluorene (B118485) group during deprotection can be quantified by UV spectroscopy to ensure the reaction has gone to completion. iris-biotech.de

Deprotection of the Fmoc group is generally less affected by the side chain, but for long or difficult sequences, ensuring complete deprotection is crucial to avoid deletion sequences. iris-biotech.de

A significant challenge in SPPS, particularly for longer peptides, is the aggregation of the growing peptide chain on the resin. nih.gov This can be exacerbated by hydrophobic or β-sheet-forming sequences, which can include unnatural amino acids. nih.gov Aggregation can lead to incomplete coupling and deprotection reactions by hindering reagent access.

Strategies to overcome aggregation include:

"Difficult Sequence" Protocols: Employing higher temperatures, often with microwave assistance, can disrupt secondary structures and improve reaction kinetics. nih.gov

Chaotropic Agents: The addition of salts like lithium chloride (LiCl) can help to break up aggregates.

Solvent Choice: Using more polar or "magic" solvent mixtures (e.g., a combination of DMF and DCM with additives) can improve solvation of the peptide chain.

Backbone Protection: The introduction of a temporary, protecting group on a backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can disrupt interchain hydrogen bonding and prevent aggregation.

Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production. wikipedia.org In this method, the coupling and deprotection reactions are carried out in solution, with purification of the intermediate peptide fragment after each step. wikipedia.orgnih.gov

For incorporating this compound, the general principles are similar to SPPS, involving the coupling of the protected amino acid to a peptide fragment with a free N-terminus. mdpi.com A key advantage is that purification at each step ensures the purity of the intermediates. However, this process is generally more time-consuming and labor-intensive than SPPS. youtube.com Recent advancements, such as the use of the biomimetic coupling reagent T3P®, have been shown to facilitate rapid and efficient peptide bond formation in solution with minimal epimerization. mdpi.com

Advanced Biocatalytic and Enzymatic Approaches for Unnatural Amino Acid Inclusion

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for incorporating unnatural amino acids. documentsdelivered.comnih.gov These approaches often leverage enzymes that can tolerate modified substrates. For instance, engineered ligases or proteases (in reverse) can be used to form peptide bonds.

A notable example is the development of enzymes that perform decarboxylative aldol (B89426) additions, creating γ-hydroxy amino acids. nih.gov While not directly applicable to the incorporation of phenylalanine derivatives, this illustrates the potential of biocatalysis to create novel amino acid structures. nih.gov Chemo-enzymatic strategies, where a chemically synthesized aminoacyl-tRNA is ligated to a truncated tRNA, provide a more general route to incorporate a wide range of unnatural amino acids into proteins in vitro. acs.org

Genetic Code Expansion and Directed Evolution for Site-Specific Incorporation (General Principles)

Genetic code expansion is a powerful technology that enables the site-specific incorporation of unnatural amino acids into proteins during translation in living cells. nih.govnih.gov This is achieved by repurposing a codon, typically a stop codon like UAG (amber), to encode the desired unnatural amino acid. mdpi.com

The key components of this system are:

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically recognizes the unnatural amino acid and attaches it to its cognate tRNA, but does not recognize any of the 20 canonical amino acids. bohrium.compnas.org

An Orthogonal tRNA: A tRNA that is not recognized by any of the host cell's endogenous synthetases but is recognized by the orthogonal aaRS and decodes the repurposed codon. bohrium.compnas.org

The Unnatural Amino Acid: Supplied in the cell culture medium. researchgate.net

To create an orthogonal aaRS/tRNA pair for a specific unnatural amino acid like 2,5-Dichloro-D-Phenylalanine, scientists often start with a known aaRS/tRNA pair from a different species (e.g., from an archaeon like Methanocaldococcus jannaschii) and use directed evolution . mdpi.comnih.gov This involves creating a library of mutant synthetases and selecting for those that can charge the orthogonal tRNA with the target unnatural amino acid. nih.gov This selection process is often carried out in bacteria or yeast and can lead to highly efficient and specific incorporation systems. bohrium.comnih.gov This technology allows for the precise placement of unnatural amino acids within a protein sequence inside a living cell, opening up vast possibilities for studying and engineering protein function in vivo. nih.gov

Advanced Research Applications of Peptides Containing Dichloro D Phenylalanine Motifs

Rational Design and Synthesis of Peptidomimetics and Foldamers

The rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—and foldamers—oligomers that adopt well-defined secondary structures—relies on precise control over the molecule's three-dimensional shape. The inclusion of unnatural amino acids like 2,5-dichloro-D-phenylalanine is a key strategy in achieving this control. nih.gov

The introduction of 2,5-dichloro-D-phenylalanine into a peptide sequence imposes significant conformational constraints. The bulky chlorine atoms on the phenyl ring restrict the rotational freedom around the chi (χ) torsion angles of the amino acid side chain. This steric hindrance helps to lock the local peptide backbone into a more defined and predictable conformation, reducing the ensemble of structures the peptide can adopt in solution.

This principle is fundamental to engineering rigid molecular scaffolds. By strategically placing these constrained residues, chemists can guide the folding of a peptide into a desired shape, enhancing its stability against proteolytic degradation and improving its binding affinity for a target. The use of D-amino acids, in general, is a well-established method for stabilizing specific secondary structures, such as β-turns. nih.gov The defined conformational preferences of 2,5-dichloro-D-phenylalanine make it particularly useful for creating these stable scaffolds, which can serve as frameworks for presenting functional groups in a precise spatial arrangement.

| Feature | Consequence of 2,5-Dichloro Substitution |

| Steric Bulk | Restricts side-chain rotation (χ angles), leading to a more rigid peptide backbone. |

| D-Configuration | Promotes the formation of specific secondary structures like β-turns and can enhance enzymatic stability. nih.gov |

| Electronic Effect | Electron-withdrawing chlorine atoms modify the aromatic ring's properties, influencing non-covalent interactions. |

The ability to enforce specific conformations allows for the design of peptides that mimic protein secondary structures such as helices, sheets, and turns. nih.gov These structural motifs are often the key components of functional domains involved in protein-protein interactions (PPIs). Peptidomimetics containing 2,5-dichloro-D-phenylalanine can be engineered to replicate the surface of a protein domain, presenting a similar arrangement of side chains to interact with a binding partner.

For example, a β-turn is a common motif in receptor-binding peptides. By incorporating 2,5-dichloro-D-phenylalanine at a key position, a synthetic peptide can be pre-organized into a stable β-turn structure that mimics the native ligand. This pre-organization reduces the entropic penalty of binding, often leading to significantly higher affinity and selectivity for the target receptor compared to a more flexible, natural peptide. This approach is a major focus of contemporary research aimed at creating potent and selective therapeutic agents and research probes. nih.gov

Probing Protein-Ligand and Protein-Protein Interactions in Chemical Biology

Understanding the precise molecular interactions that govern biological recognition is a central goal of chemical biology. Peptides incorporating 2,5-dichloro-D-phenylalanine are valuable tools for dissecting these interactions. The chlorine atoms serve as unique probes, altering the local environment in predictable ways and allowing for detailed structure-activity relationship (SAR) studies.

The substitution of a natural phenylalanine with its dichlorinated counterpart allows researchers to probe the importance of specific interactions within a binding pocket. For instance, the electron-withdrawing nature of the chlorine atoms alters the quadrupole moment of the aromatic ring, making it a poor partner for cation-π interactions but a potential participant in halogen bonding. By comparing the binding affinity of the chlorinated versus the non-chlorinated peptide, the contribution of these specific forces can be quantified. Such studies have confirmed that phenylalanine can bind to the regulatory domain of certain enzymes, and that this binding induces conformational changes critical for activation. nih.govnih.gov These insights are crucial for designing small molecules or peptidomimetics that can modulate protein function.

Development of Advanced Research Tools for Structural and Functional Studies

Beyond their direct application as mimetics or probes, peptides containing 2,5-dichloro-D-phenylalanine are instrumental in the development of sophisticated research tools for biophysical and mechanistic studies.

The presence of chlorine atoms on the phenylalanine ring can be exploited in various spectroscopic techniques.

UV-Visible Spectroscopy: The chlorine substituents can cause a slight shift (bathochromic or hypsochromic) in the UV absorption spectrum of the peptide compared to one containing natural phenylalanine. Second-derivative UV spectroscopy can resolve these subtle changes, providing information about the local environment of the chromophore. thermofisher.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides and proteins. The distinct conformational preferences induced by 2,5-dichloro-D-phenylalanine can result in a characteristic CD spectrum, allowing researchers to monitor folding and conformational changes upon binding or in response to environmental triggers. researchgate.net The use of D-amino acids produces an inverted CD signal compared to their L-enantiomers, which can be a useful diagnostic tool. researchgate.net

Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to the vibrational modes of the peptide backbone and side chains. Studies on peptides with alternating L- and D-phenylalanine residues have shown that specific conformations, like double-stranded β-helices, can be identified by their unique IR and Raman spectra. nih.gov The predictable structural impact of 2,5-dichloro-D-phenylalanine can simplify spectral interpretation.

| Spectroscopic Technique | Application with Dichloro-D-Phenylalanine Peptides | Research Finding |

| UV-Vis Spectroscopy | Probing the local electronic environment of the aromatic ring. | Substituents on the phenyl ring alter the absorption spectrum, which can be enhanced using second-derivative analysis. thermofisher.com |

| Circular Dichroism (CD) | Determining secondary structure and monitoring conformational changes. | D-amino acids give an inverted signal compared to L-amino acids, confirming enantiomeric identity and structural impact. researchgate.net |

| IR & Raman Spectroscopy | Identifying specific, stable conformations in solid-state and solution. | Oligopeptides with alternating L/D residues can form stable double-stranded helical structures with distinct spectral signatures. nih.gov |

One of the most powerful techniques in modern protein science is unnatural amino acid (UAA) mutagenesis, where a non-canonical amino acid is site-specifically incorporated into a protein. nih.govnih.gov This is achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and recognizes a unique codon, such as the amber stop codon (UAG).

By incorporating 2,5-dichloro-D-phenylalanine (or a related L-variant for genetic encoding) at a specific site in a protein, researchers can investigate the role of that position in protein structure, function, and mechanism. nih.gov For example, replacing a key tryptophan or tyrosine residue involved in a catalytic mechanism or a protein-protein interface with 2,5-dichlorophenylalanine can provide deep mechanistic insights. The altered electronics and steric profile of the UAA can disrupt or modify the protein's function in a measurable way, elucidating the importance of aromatic, hydrophobic, or cation-π interactions at that specific site. This "atomic-level" mutagenesis goes beyond what is possible with the 20 canonical amino acids and provides a precise tool for dissecting biological mechanisms. nih.gov

Contributions to Enzyme Engineering and Biocatalysis Studies

In the fields of enzyme engineering and biocatalysis, the stability of peptide-based molecules is paramount. A primary challenge is their susceptibility to degradation by proteases, which are ubiquitous in biological systems. The introduction of D-amino acids, such as 2,5-dichloro-D-phenylalanine, into a peptide sequence is a highly effective strategy to confer resistance to these enzymes.

Natural proteases are chiral enzymes, evolved to specifically recognize and cleave peptide bonds between L-amino acids. The D-configuration of 2,5-dichloro-D-phenylalanine disrupts the necessary stereospecific interactions within the enzyme's active site. tufts.edu This steric hindrance prevents the peptide from fitting correctly, thus inhibiting proteolytic cleavage and significantly extending the peptide's functional lifetime. tufts.edu This enhanced stability is crucial for creating robust peptide-based inhibitors, diagnostics, and biocatalysts.

Research has consistently demonstrated the success of this "D-isomerization" strategy. For instance, studies on various peptides have shown that substituting L-amino acids with their D-enantiomers leads to remarkable improvements in stability against common proteases like trypsin and chymotrypsin, as well as in complex biological media like human serum. tufts.edunih.govnih.gov While direct enzymatic studies on peptides exclusively containing 2,5-dichloro-D-phenylalanine are specific, the principle is broadly applicable. Peptides incorporating this modified amino acid are engineered for superior resistance to enzymatic degradation, making them more effective and durable in biocatalytic applications. nih.govnih.gov

The production of D-phenylalanine derivatives itself is an area of active research in biocatalysis, with protein engineering efforts focused on creating efficient enzymes like D-amino acid dehydrogenases and transaminases for their asymmetric synthesis. nih.govresearchgate.net

Table 1: Research Findings on Protease Resistance of D-Amino Acid-Containing Peptides

| Peptide Studied | Key Modification | Finding | Reference |

| Antimicrobial Peptide (Pin2) | L-amino acids substituted with D-amino acids (D-Pin2) | D-Pin2 was resistant to degradation by trypsin, elastase, and proteases from P. aeruginosa, while the L-form was not. | nih.gov |

| Cell-Penetrating Peptides (CPPs) | D-rich arginine peptide | D-CPP conjugates demonstrated complete stability in human serum over a 24-hour period. | nih.gov |

| General Peptides | L-peptides vs. D-peptides | D-peptides were cleaved significantly less by various proteases, including chymotrypsin, compared to their L-counterparts. | tufts.edu |

Role in Understanding Chirality in Supramolecular Self-Assembly Systems

The self-assembly of small molecules into ordered nanostructures is a burgeoning field with applications in drug delivery, tissue engineering, and materials science. Fmoc-protected amino acids, particularly phenylalanine derivatives, are well-known building blocks for these structures, often forming hydrogels composed of nanofibers. rsc.orgnih.gov The chirality of the amino acid is a critical determinant in the morphology and stability of these self-assembled systems.

The incorporation of a D-amino acid like 2,5-dichloro-D-phenylalanine provides a powerful tool for probing and controlling the principles of chirality in supramolecular assembly. Studies have shown that heterochirality—the combination of L- and D-amino acids within a peptide sequence—can drastically alter and, in some cases, enhance self-assembly. nih.govupc.edunih.gov For example, a dipeptide containing both a D- and an L-phenylalanine (Fmoc-D-Phe-L-Phe-OFm) was found to have a much greater propensity to form stable, uniform nanofibers compared to its homochiral (L-Phe-L-Phe) counterpart. upc.edunih.gov This is attributed to a more stable molecular packing arrangement facilitated by the opposite chirality of the constituent amino acids. nih.gov

Furthermore, the halogenation of the phenyl ring introduces additional non-covalent interactions, such as halogen bonds, which can influence and direct the self-assembly process alongside traditional hydrogen bonds and π-π stacking. researchgate.net The presence of chlorine atoms on the phenyl ring of 2,5-dichloro-D-phenylalanine can therefore be used to engineer the assembly process with greater precision. By studying how the interplay between the D-chiral center and the dichlorinated ring dictates the formation of nanostructures, researchers gain fundamental insights into the complex forces that govern molecular self-organization. researchgate.netunits.it This knowledge is instrumental in designing novel biomaterials with precisely controlled properties.

Table 2: Influence of Chirality on the Self-Assembly of Phenylalanine-Containing Peptides

| Peptide System | Chirality | Key Finding | Reference |

| Fmoc-D-Phe-L-Phe-OFm vs. Fmoc-L-Phe-L-Phe-OFm | Heterochiral vs. Homochiral | The heterochiral dipeptide showed a greater propensity to form stable micro-/nanofibers and exhibited less structural polymorphism. | upc.edunih.gov |

| VFF, FFV, LFF Peptides | L- to D-Chirality Conversion | Converting the N-terminal L-amino acid to a D-amino acid induced β-sheet formation and self-assembly into hydrogels, which did not occur with the homochiral L-peptides. | nih.gov |

| Phenylalanine Chains | L-Phe vs. D-Phe | Molecular dynamics simulations showed that the chirality of the initial phenylalanine molecules determined the helical direction of the resulting self-assembled nanotubes. | nih.gov |

| Halogenated Naphthalimide co-assembled with Phenylalanine | L/D Phenylalanine Enantiomers | The single-point replacement of halogen atoms was shown to be an effective strategy to regulate the supramolecular chirality of the co-assembled nanofibers. | researchgate.net |

Future Perspectives and Emerging Research Trajectories for Fmoc 2,5 Dichloro D Phenylalanine Research

Development of Novel and Green Synthetic Methodologies for Halogenated D-Amino Acids

The synthesis of halogenated amino acids, including dichlorinated D-phenylalanine derivatives, is a cornerstone for their application in research and development. Current efforts are focused on creating more efficient, stereoselective, and environmentally benign synthetic routes.

Traditional vs. Green Approaches: Conventional methods for amino acid synthesis, such as the Strecker synthesis, often rely on non-renewable resources and can involve highly toxic reagents like cyanides. rsc.org Similarly, chemical halogenation can require harsh conditions and halogenated solvents, generating significant hazardous waste and posing risks of racemization. rsc.org In contrast, green chemistry approaches aim to improve atom economy, reduce waste, and utilize renewable starting materials. rsc.orgrsc.org

Biocatalysis and Enzymatic Synthesis: A significant trend is the use of enzymes to achieve highly selective halogenation and amidation. rsc.orgrsc.org Nature has evolved halogenase enzymes that can install halogen atoms onto substrates with remarkable regio- and stereoselectivity, a feat that is often difficult to achieve with standard synthetic methods. rsc.orgprinceton.edu

Flavin-Dependent Halogenases (FDHs): These enzymes have demonstrated powerful regioselectivity in halogenating compounds like tryptophan. rsc.org Metabolic engineering of microorganisms to express FDHs has enabled the fermentative production of halogenated amino acids from simple starting materials like sugars and salts. mdpi.com

Fe(II)/α-ketoglutarate-dependent Halogenases: A recently discovered family of radical halogenases shows unprecedented reactivity toward free amino acids without the need for a carrier protein. princeton.eduescholarship.org The discovery of BesD, which chlorinates free L-lysine, and its homologs has opened the door to producing a variety of new chlorinated amino acids through enzymatic processes. princeton.eduescholarship.org

These biocatalytic methods offer a path to circumvent the challenges of protecting group strategies and the low solubility of amino acids in organic solvents, which are common hurdles in chemical synthesis. rsc.org The development of these enzymatic tools is crucial for the sustainable production of building blocks like 2,5-dichloro-D-phenylalanine.

| Method | Advantages | Disadvantages | Key Research Findings |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established procedures. | Often uses toxic reagents (e.g., cyanides), halogenated solvents, and non-renewable resources; risk of racemization. rsc.orgrsc.org | Methods exist for producing a variety of halogenated amino acids, such as bromo- and chloro-alanines, which serve as valuable synthetic intermediates. sci-hub.se |

| Biocatalysis / Enzymatic Synthesis | High stereoselectivity and regioselectivity; avoids racemization; uses milder reaction conditions; reduces hazardous waste. rsc.orgprinceton.edu | Enzyme stability and substrate scope can be limiting; process optimization is often required. rsc.org | Engineered halogenases can perform site-specific halogenation on free amino acids and even peptides. princeton.edunih.gov The atom efficiency can be significantly improved (e.g., from 45.5% to 86.4% in one amidation process). rsc.org |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. | Requires careful integration of chemical and biological steps. | Enzymatically chlorinated peptides can be derivatized using chemical methods, bridging biosynthetic and synthetic transformations. princeton.edunih.gov |

Integration with Artificial Intelligence and Machine Learning for Peptide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide-based drug discovery by enabling the rapid exploration of vast sequence spaces and the prediction of peptide properties. umag.clnih.gov For peptides incorporating non-canonical amino acids (NCAAs) like Fmoc-2,5-Dichloro-D-Phenylalanine, these computational tools are particularly valuable.

Challenges in Peptide Design: Traditional peptide discovery involves screening large libraries, which can only cover a minuscule fraction of the possible sequence space. nih.gov The inclusion of NCAAs exponentially increases this complexity, making exhaustive experimental screening impractical. rsc.org

AI-Driven Solutions: ML models can be trained on existing data to predict the biological activity and physicochemical properties of novel peptide sequences, including those with NCAAs. u-tokyo.ac.jpnih.govplos.org

Predictive Modeling: Researchers have developed ML applications that can quantify the binding affinity of peptides containing NCAAs to protein targets, such as major histocompatibility complexes (MHCs). nih.govplos.orgnih.govbiorxiv.org These models often use structural and physicochemical features of the amino acids rather than just sequence information, allowing them to handle the diversity of NCAAs. nih.govplos.org

Generative Design: AI algorithms, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new peptide sequences optimized for specific functions. umag.cloup.com These methods can learn the underlying patterns from training data and generate novel candidates with a high probability of success. oup.com

Iterative Discovery: An iterative approach combining ML predictions with targeted experiments has proven highly effective. For instance, a Gaussian process regression (GPR) model was used to explore a design space of over 300,000 synthetic peptide analogues, leading to the discovery of novel sequences with a 52-fold increase in antifungal selectivity. rsc.org

The integration of AI allows researchers to rationally design peptides incorporating this compound to achieve enhanced stability, target affinity, and selectivity, thereby accelerating the development of new peptide-based therapeutics. nih.govnih.gov

| Model/Technique | Application | Key Feature | Reported Outcome |

|---|---|---|---|

| Artificial Neural Networks (ANN) / LSTM | Designing bioactive macrocyclic peptides. u-tokyo.ac.jp | Converts amino acid sequences into arrays based on characteristic properties. u-tokyo.ac.jp | Successfully trained a model to classify peptides from before and after a screening process. u-tokyo.ac.jp |

| Various Regressors (e.g., SVM, ANNs) | Predicting binding affinity of NCAA-containing peptides to MHC-I. nih.govplos.org | Uses structural and physicochemical feature vectors for each amino acid, not just sequence. nih.govplos.org | Achieved strong predictive capability with an R² value of 0.477 in 5-fold cross-validation. nih.govplos.orgnih.govbiorxiv.org |

| Gaussian Process Regression (GPR) | Discovery of selective antifungal peptides. rsc.org | Quantifies prediction uncertainty to guide iterative experimental exploration of a large design space. rsc.org | Discovered novel peptides with up to a 52-fold increase in selectivity compared to the parent peptide. rsc.org |

| Generative Models (GANs, VAEs) | De novo design of therapeutic peptides. oup.com | Can generate novel peptide sequences based on learned distributions from training data. oup.com | Represents a paradigm shift towards autonomous design of peptides with desired therapeutic profiles. umag.cloup.com |

Expansion of Applications in New Chemical Biology Probes and Methodologies

The incorporation of halogen atoms is a powerful strategy in chemical biology for tuning molecular properties and creating new functionalities. rsc.orgnih.gov The dichlorophenyl moiety in this compound can serve as both a modulator of peptide conformation and a versatile chemical tool.

Halogen Bonding and Molecular Recognition: Halogen atoms can participate in halogen bonds, which are directional, non-covalent interactions with Lewis bases (e.g., oxygen or nitrogen atoms). researchgate.netnih.gov This interaction is increasingly recognized as a valuable tool in drug design and molecular recognition. researchgate.netnih.gov Inserting 2,5-dichloro-D-phenylalanine into a peptide sequence could be used to direct its binding to a protein target by forming specific halogen bonds with backbone carbonyls or amino acid side chains in the binding pocket. researchgate.net

Development of Bioactive Probes: Peptides containing unique building blocks are being used to develop fluorescent probes for detecting and imaging biological molecules and processes. beilstein-journals.org

Environment-Sensitive Probes: Unnatural amino acids can be combined with fluorophores that change their emission properties in response to binding events or changes in their local environment. beilstein-journals.org

Anion Recognition: Ruthenium(II) complexes built around unnatural bipyridine-based amino acids have been shown to detect anions like chloride and bromide through changes in their emission spectra. nih.gov This suggests the potential for designing peptides with 2,5-dichloro-D-phenylalanine that can act as sensors.

Reactive Handles for Bio-orthogonal Chemistry: The carbon-halogen bond can serve as a reactive handle for further chemical modification. princeton.edu While the carbon-chlorine bond on an aromatic ring is relatively stable, it can participate in certain cross-coupling reactions. This could allow for the post-synthetic modification of a peptide containing 2,5-dichloro-D-phenylalanine, enabling the attachment of labels, drugs, or other functional groups through bio-orthogonal chemistry.

The future in this area involves using the unique electronic and steric properties of the dichlorophenyl group to design highly specific probes for biological targets and to develop new methodologies for peptide modification and labeling. nih.govnih.gov

Exploration in Advanced Materials Science at the Supramolecular Level

Fmoc-protected amino acids, particularly aromatic ones like Fmoc-phenylalanine, are renowned for their ability to self-assemble into well-ordered supramolecular structures, such as hydrogels, nanotubes, and nanofibers. nih.govresearchgate.netmdpi.com These materials are of great interest for applications in tissue engineering, drug delivery, and regenerative medicine. rsc.org The introduction of two chlorine atoms in this compound is expected to significantly modulate these self-assembly properties.

Modulating Self-Assembly: The self-assembly process is driven by a delicate balance of non-covalent interactions, including π-π stacking of the aromatic Fmoc and phenylalanine rings, and hydrogen bonding between the peptide backbones. nih.govresearchgate.net

Influence of Halogenation: The electron-withdrawing nature of the chlorine atoms alters the electronic properties of the phenylalanine ring, which can influence π-π stacking interactions. Furthermore, the steric bulk of the chlorine atoms can affect the packing of the molecules within the supramolecular assembly.

Hydrophobicity and Stability: Halogenation generally increases the hydrophobicity of a molecule. nih.gov This could enhance the driving force for self-assembly in aqueous environments. Research on backbone-engineered phenylalanine derivatives has shown that increased hydrophobicity can lead to hydrogels with exceptional mechanical and thermal stability. nih.gov

Designing Novel Materials: By systematically studying the self-assembly of this compound, researchers can aim to create new materials with tailored properties.

Co-assembly: Co-assembling this compound with other Fmoc-amino acids is a promising strategy for creating multicomponent hydrogels. rsc.orgnih.gov This approach allows for fine-tuning of the material's properties, such as viscoelasticity and fibrillar morphology, by simply adjusting the ratio of the components. rsc.org

Functional Materials: The unique properties of halogenated compounds can be leveraged to create functional materials. For example, fluorinated phenylalanine derivatives have been used to create self-assembling antifouling coatings. nih.gov Similarly, the dichlorinated analog could be explored for creating materials with specific surface properties or enhanced stability in biological environments.

Future research will likely involve detailed characterization of the nanostructures formed by this compound and its co-assemblies, using techniques like electron microscopy and rheology, to unlock their potential in advanced materials science. nih.govnih.gov

Q & A

Q. What is the role of the Fmoc group in solid-phase peptide synthesis (SPPS) involving Fmoc-2,5-Dichloro-D-Phenylalanine?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during SPPS, preventing unwanted side reactions. Its removal under mild basic conditions (e.g., 20% piperidine in DMF) ensures orthogonality with acid-labile side-chain protecting groups. The steric bulk of Fmoc also influences peptide chain conformation and aggregation during synthesis, which is critical for incorporating D-amino acids like this compound into peptide backbones .

Q. How does the 2,5-dichloro substitution on the phenyl ring affect peptide stability and binding affinity?

The 2,5-dichloro substitution enhances hydrophobic interactions and electron-withdrawing effects, potentially increasing peptide stability against enzymatic degradation. However, steric hindrance from the chlorine atoms may reduce binding affinity to certain targets (e.g., enzymes or receptors) compared to unsubstituted phenylalanine derivatives. Comparative studies with Fmoc-3,5-dichloro-L-phenylalanine suggest that substitution position significantly impacts target selectivity .

Q. What purification strategies are recommended for this compound-containing peptides?

Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is standard. The dichloro substituent increases peptide hydrophobicity, requiring higher organic solvent concentrations for elution. Mass spectrometry (MS) and NMR should confirm identity and purity, as halogenated residues can complicate spectral interpretation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

Racemization during coupling is a key challenge for D-amino acids. Strategies include:

Q. What analytical techniques resolve contradictions in reported solubility data for halogenated Fmoc-amino acids?

Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) arise from varying experimental conditions. Dynamic light scattering (DLS) can assess aggregation states, while differential scanning calorimetry (DSC) quantifies thermal stability. For this compound, solubility in DMF or NMP is typically >50 mM, but precipitation in aqueous buffers (pH < 7) necessitates pH optimization .

Q. How do structural modifications (e.g., dichloro substitution vs. trifluoromethyl groups) impact peptide hydrogel formation?

Comparative studies with Fmoc-3-trifluoromethyl-L-phenylalanine show that electron-withdrawing groups like -CF₃ enhance hydrogel rigidity due to stronger π-π stacking, whereas dichloro substitutions may reduce crosslinking efficiency. Rheological analysis (storage modulus ) and TEM imaging are critical for correlating substituent effects with network dynamics .

Q. What are the implications of using D- vs. L-stereoisomers in peptide-drug conjugates containing Fmoc-2,5-Dichloro-Phenylalanine?

D-amino acids resist proteolytic degradation, extending in vivo half-life. However, their incorporation can disrupt target binding if the native ligand is L-configured. For example, D-isomers of Fmoc-dichlorophenylalanine in antimicrobial peptides show altered membrane interaction kinetics, requiring molecular dynamics simulations to predict conformational impacts .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.